molecular formula C40H38O2Ti B1516744 CID 90477587

CID 90477587

Cat. No.: B1516744
M. Wt: 598.6 g/mol
InChI Key: OTLXQBDOYLJFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 90477587 (PubChem Compound Identifier 90477587) is a chemical compound recently characterized in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As depicted in Figure 1A of , its chemical structure includes functional groups typical of terpenoid derivatives, such as hydroxyl and carbonyl moieties, though specific stereochemical details remain unspecified in the available literature. The compound was isolated from CIEO (a plant-derived essential oil, exact species unspecified), where its presence across vacuum distillation fractions (Figure 1C) suggests volatility and thermal stability within a moderate boiling range. The GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) confirm a molecular ion peak at m/z 234 [M]⁺, with fragmentation patterns indicative of a sesquiterpene backbone .

Properties

Molecular Formula

C40H38O2Ti

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C20H14O2.C20H24.Ti/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2;

InChI Key

OTLXQBDOYLJFNP-UHFFFAOYSA-N

Canonical SMILES

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti]

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 90477587 belongs to a class of oxygenated terpenoids. Below is a comparative analysis with analogous compounds from the oscillatoxin family () and other terpenoid derivatives (inferred from methodologies in , and 10).

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Volatility (GC-MS Retention Index*) Bioactivity (Reported)
This compound C₁₅H₂₂O₂ 234.34 Hydroxyl, carbonyl 1450–1500 (moderate) Not reported
Oscillatoxin D (101283546) C₃₂H₄₈O₈ 584.70 Epoxide, ester, ether N/A Cytotoxic, marine toxin
30-Methyl-oscillatoxin D (185389) C₃₃H₅₀O₈ 598.74 Methylated epoxide, ester N/A Antifungal, ion channel modulation
Ginsenoside Rf (PubChem CID 441923) C₄₂H₇₂O₁₄ 823.00 Glycoside, triterpene Low (non-volatile, LC-MS preferred) Anti-inflammatory, neuroprotective

*GC-MS retention indices are approximate and method-dependent.

Key Findings :

Structural Complexity: this compound is less complex than oscillatoxins (e.g., CID 101283546), which exhibit polycyclic epoxide and ester groups critical for bioactivity. Its simpler structure may enhance synthetic accessibility but limit pharmacological potency. Unlike glycosylated triterpenes (e.g., ginsenosides), this compound lacks sugar moieties, reducing water solubility and oral bioavailability .

Analytical Differentiation: this compound was identified via GC-MS, whereas oscillatoxins and ginsenosides require LC-MS/MS due to higher molecular weights and polarity. The compound’s moderate volatility allows efficient separation in nonpolar GC columns . Collision-induced dissociation (CID) in mass spectrometry () could differentiate isomers of this compound by fragmentation patterns, akin to distinguishing ginsenoside Rf and pseudoginsenoside F11 .

Functional Group Impact :

  • The hydroxyl and carbonyl groups in this compound suggest reactivity in esterification or oxidation reactions, similar to oscillatoxin derivatives. However, the absence of epoxide or methylated groups (cf. CID 185389) may limit its interaction with cellular targets like ion channels .

Potential Applications: While oscillatoxins are marine toxins with cytotoxic applications, this compound’s lower molecular weight and volatility align with uses in essential oils or fragrances. Comparative GC-MS data () indicate it could serve as a biomarker for plant species identification.

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